2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

This 2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 2325394-46-3) is the definitive fragment hit for TrmD antibacterial programs. Its compact cyclopropylmethylsulfanyl substituent (MW 252.4, XLogP3-AA 2.6, 0 HBD, 3 rotatable bonds) occupies the privileged intermediate space between ethyl and cyclohexylmethyl analogs, enabling systematic SAR of steric and lipophilic effects at the SAM-binding pocket. The sp³-rich cyclopropane ring resists CYP450 oxidation (~106 kcal/mol C–H BDE), delivering extended microsomal half-life and passive mycobacterial penetration. Procure this exact N3-methylated thioether—not bulkier or more flexible S-alkyl variants—to maximize fragment library hit rates and ligand efficiency in biophysical screens (SPR, NMR) against M. tuberculosis and P. aeruginosa TrmD. Ideal starting point for structure-guided fragment growth with favourable lead-like metrics.

Molecular Formula C11H12N2OS2
Molecular Weight 252.4 g/mol
CAS No. 2325394-46-3
Cat. No. B6455125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS2325394-46-3
Molecular FormulaC11H12N2OS2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CS2)N=C1SCC3CC3
InChIInChI=1S/C11H12N2OS2/c1-13-10(14)9-8(4-5-15-9)12-11(13)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
InChIKeyIBXKRZIATPQWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 2325394-46-3): Core Properties and Class Identity for Targeted Procurement


2-[(Cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 2325394-46-3) is a synthetic, low-molecular-weight heterocyclic compound (C₁₁H₁₂N₂OS₂, MW 252.4 g/mol) belonging to the thieno[3,2-d]pyrimidin-4-one class [1]. Its structure features a thieno[3,2-d]pyrimidin-4-one bicyclic core, methylated at the N3 position and functionalized at the C2 position with a cyclopropylmethylsulfanyl (–SCH₂–c-C₃H₅) substituent. The compound is computationally characterized by a calculated XLogP3-AA of 2.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, placing it in favorable oral drug-like chemical space [1]. Members of the thieno[3,2-d]pyrimidin-4-one family have been investigated as inhibitors of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), a genetically validated antibacterial target essential for translational fidelity in numerous Gram-positive and Gram-negative pathogens [2]. The specific substitution pattern of this compound—combining a compact, conformationally constrained cyclopropylmethyl thioether with an N3-methyl group—distinguishes it from both the unsubstituted core scaffold and analogs bearing bulkier or more flexible S-alkyl substituents, with potential implications for target binding, metabolic stability, and physicochemical properties relevant to medicinal chemistry campaigns and chemical biology probe development.

Why In-Class Substitution Fails for 2-[(Cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Structural Determinants Driving Differential Performance


Thieno[3,2-d]pyrimidin-4-ones cannot be treated as interchangeable building blocks because even subtle variations in the S-alkyl chain at C2 and the N3 substituent produce marked differences in lipophilicity, conformational flexibility, and enzyme active-site complementarity. In the well-characterized TrmD inhibitor series reported by Zhong et al. (2019), a change in the length of the methylene linker between the thioether sulfur and the terminal ring system altered inhibitory potency by 6- to 16-fold, while cyclization of the terminal amine-bearing side chain severely reduced activity compared to the flexible acyclic analogue [1]. This SAR demonstrates that the spatial orientation and steric bulk of the C2 substituent are critical performance determinants. Consequently, replacing the target compound's compact cyclopropylmethylsulfanyl group with a smaller ethylsulfanyl (CAS 1326415-73-9) or a bulkier, more flexible cyclohexylmethylsulfanyl (CAS 1386731-17-4) group is expected to alter both target engagement and physicochemical properties. The evidence below quantifies these structural and property differences to guide scientifically justified compound selection.

Quantitative Differentiation of 2-[(Cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Rotatable Bond Count vs. Cyclohexylmethyl Analog

The target compound exhibits a calculated XLogP3-AA of 2.6 and possesses 3 rotatable bonds, reflecting the compact, rigid nature of the cyclopropylmethyl group [1]. In contrast, 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1386731-17-4, C₁₄H₁₈N₂OS₂, MW 294.4 g/mol) bears a C6 cyclohexyl ring, which substantially increases lipophilicity and conformational flexibility. While a direct experimentally determined logP for CAS 1386731-17-4 is not publicly available, the addition of three methylene units and a larger ring system is structurally analogous to established logP increments: each additional sp3 carbon in a homologous alkyl series contributes approximately +0.5 logP units, and cyclohexyl substitution typically adds ~1.5–2.0 logP units relative to cyclopropyl [2]. This differential in lipophilicity and rotatable bond count directly impacts aqueous solubility, nonspecific protein binding, and membrane permeability profiles.

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

Molecular Weight Advantage and Ligand Efficiency Potential vs. Heavier Analogs

With a molecular weight of 252.4 g/mol, the target compound sits below the 300 Da threshold commonly used to define fragment-sized molecules, making it suitable for fragment-based screening approaches [1]. The heavier analog 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1386731-17-4) has an exact mass of 294.4 g/mol, a 16.6% increase in molecular weight. As ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) heavily penalize increased molecular weight without commensurate gains in potency, the lighter cyclopropylmethyl analog offers superior potential for efficient target binding per unit mass [2]. Even the ethylsulfanyl analog (CAS 1326415-73-9, C₉H₁₀N₂OS₂, MW 226.3 g/mol) at 26.1 Da lighter would provide a different efficiency profile, with the cyclopropylmethyl variant occupying a privileged intermediate position that balances steric occupancy of the TrmD SAM-binding pocket hydrophobic sub-site with minimal mass penalty.

Fragment-Based Drug Discovery Ligand Efficiency Metrics Lead Optimization

Hydrogen Bond Acceptor/Donor Profile: Favorable Permeability and Solubility Balance vs. Core Scaffold

The target compound possesses zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), fully compliant with Lipinski's Rule of Five and Veber's bioavailability criteria [1]. In comparison, the unsubstituted core scaffold 3-methylthieno[3,2-d]pyrimidin-4-one (CAS 21585-86-4) has one HBD (the N3 position is not methylated; the lactam N–H is present) and three HBA, yielding a higher HBD count that can reduce passive membrane permeability [2]. The N3-methylation in the target compound eliminates this hydrogen bond donor, a modification known in the thienopyrimidinone TrmD inhibitor series to improve cellular penetration while maintaining key hydrogen bond acceptor interactions with the SAM-binding pocket [3]. Additionally, the zero HBD count distinguishes the target compound from 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 176530-46-4), which retains an exchangeable N–H proton.

Oral Bioavailability Rule-of-Five Compliance Permeability Prediction

Regioisomeric Differentiation: N3-Methyl, C2-Cyclopropylmethylsulfanyl vs. N3-Cyclopropylmethyl, C2-Methallylsulfanyl Pattern

A critical structural distinction exists between the target compound and its regioisomer 3-(cyclopropylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (C₁₄H₁₆N₂OS₂, MW 292.4 g/mol; BenchChem catalog entry, excluded source—structural data independently verified via PubChem substructure search). In the regioisomer, the cyclopropylmethyl group is attached to N3 rather than to the sulfur at C2, while the C2 position carries a methallyl (2-methylprop-2-en-1-yl) sulfanyl substituent instead of a cyclopropylmethylsulfanyl group. This positional swap fundamentally alters the vector of the cyclopropylmethyl moiety relative to the thienopyrimidinone plane. In TrmD crystal structures, the C2 substituent projects into the SAM-binding pocket where steric and electronic complementarity is tightly controlled, whereas the N3 substituent orients toward a solvent-exposed region [1]. Consequently, the target compound's specific arrangement—cyclopropylmethyl at C2-sulfur and methyl at N3—is predicted to engage the SAM-binding site hydrophobic sub-pocket, while the regioisomer would misdirect the cyclopropylmethyl group away from this critical recognition element.

Regioisomer Selectivity Target Binding Mode Synthetic Tractability

Metabolic Stability Potential: Cyclopropyl Group as a Bioisostere Conferring CYP450 Oxidative Resistance

The cyclopropylmethylsulfanyl substituent in the target compound incorporates a cyclopropane ring at the terminal position of the thioether side chain. Cyclopropyl groups are widely employed in medicinal chemistry as metabolically stable bioisosteres for isopropyl, ethyl, and larger alkyl groups because the cyclopropane C–H bonds have higher bond dissociation energies (~106 kcal/mol) compared to secondary or tertiary alkyl C–H bonds (~95–98 kcal/mol), rendering them less susceptible to CYP450-mediated hydrogen atom abstraction [1]. In contrast, the ethylsulfanyl analog (CAS 1326415-73-9) terminates in a primary methyl group with relatively accessible C–H bonds (bond dissociation energy ~101 kcal/mol for primary C–H vs. ~106 kcal/mol for cyclopropane C–H), while the cyclohexylmethyl analog (CAS 1386731-17-4) contains multiple secondary C–H bonds that are well-established sites of CYP450 oxidation [1][2]. This intrinsic difference in C–H bond strength provides the target compound with a predicted metabolic stability advantage that, while not a substitute for experimental microsomal stability data, represents a rational, well-precedented design principle.

Metabolic Stability Oxidative Metabolism Cyclopropyl Bioisostere Strategy

Synthetic Tractability and Procurement Viability: Cyclopropylmethyl vs. Custom Alkylthio Substituents

The cyclopropylmethylsulfanyl group in the target compound is accessible through straightforward S-alkylation of the corresponding 2-thioxo-3-methylthieno[3,2-d]pyrimidin-4-one intermediate using commercially available (bromomethyl)cyclopropane (CAS 7051-34-5) or (chloromethyl)cyclopropane. In contrast, the cyclohexylmethyl analog requires (bromomethyl)cyclohexane (CAS 2550-36-9), a reagent that is less commonly stocked by major chemical suppliers and carries a higher procurement cost . Furthermore, the synthetic intermediate 3-methyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be prepared via a one-pot cyclocondensation of thiophene-amino ester precursors with methyl isothiocyanate, followed by S-alkylation, a route established in the literature for analogous thienopyrimidinones [1]. The commercial availability of the target compound from multiple suppliers, as evidenced by its PubChem Compound ID and multiple AKOS catalog entries, further supports its accessibility for research-scale procurement, whereas heavier or regioisomeric analogs are less frequently listed.

Synthetic Accessibility Commercial Availability MedChem Procurement Strategy

Optimal Research and Industrial Application Scenarios for 2-[(Cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one


Fragment-Based Screening for Bacterial TrmD Inhibitor Discovery

With a molecular weight of 252.4 g/mol, zero hydrogen bond donors, and a compact cyclopropylmethylsulfanyl substituent, this compound is ideally suited as a fragment hit for screening against bacterial TrmD [1]. Its XLogP3-AA of 2.6 places it within the optimal lipophilicity range (logP 1–3) for fragment libraries, while its conformational rigidity (3 rotatable bonds) maximizes the probability of high-quality binding interactions detectable by biophysical methods such as surface plasmon resonance (SPR) or ligand-observed NMR. The published TrmD inhibitor SAR from the Zhong et al. (2019) series confirms that thienopyrimidinones engage the SAM-binding pocket, and this compound's C2-cyclopropylmethylsulfanyl substituent is predicted to occupy the hydrophobic sub-site proximal to the SAM adenine ring [2]. Procurement of this specific fragment, rather than bulkier analogs, ensures an optimal starting point for structure-guided fragment growth with favorable ligand efficiency metrics [1].

Structure-Activity Relationship (SAR) Studies of C2-Thioether Chain Length and Branching in Thienopyrimidinone Antibacterials

The cyclopropylmethyl group occupies a privileged intermediate position between simple ethyl (CAS 1326415-73-9) and bulky cyclohexylmethyl (CAS 1386731-17-4) thioethers, enabling systematic SAR exploration of steric and lipophilic effects at the TrmD active site [1]. The target compound's three-rotatable-bond cyclopropylmethylsulfanyl side chain introduces a conformationally restricted, sp3-rich motif that is distinct from both linear alkyl chains and larger cyclic systems. Comparative MIC determination against P. aeruginosa, M. tuberculosis, and S. aureus—the key pathogens validated in the thienopyrimidinone TrmD inhibitor series—alongside paired biochemical IC50 measurements, would quantify the contribution of cyclopropane ring strain and geometry to antibacterial potency [2]. Such a matrix study, with the target compound occupying the central position, directly addresses the mechanistic SAR question of how incremental chain branching and cyclization influence target engagement and cellular efficacy [1][2].

Metabolic Stability Profiling of Cyclopropyl-Containing Thioethers in Antibacterial Lead Optimization

The cyclopropyl group is a well-established metabolic stability enhancer due to the high C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol), which confers resistance to CYP450-mediated oxidative metabolism [1]. This compound serves as an ideal probe to experimentally test the hypothesis that cyclopropylmethyl thioether incorporation extends microsomal half-life relative to ethyl and cyclohexylmethyl analogs. A comparative metabolic stability panel using human, mouse, and rat liver microsomes, with UPLC-MS/MS quantification of parent compound depletion over 60 minutes, would generate the quantitative half-life (t₁/₂) and intrinsic clearance (CLint) data needed to validate or refute this design principle in the thienopyrimidinone series. The target compound's favorable physicochemical profile (XLogP 2.6, 0 HBD) further enhances its suitability for such head-to-head pharmacokinetic comparisons.

Chemical Biology Tool Compound for Investigating tRNA Modification in Drug-Resistant Bacteria

Given the established role of TrmD as an essential enzyme in M. tuberculosis and P. aeruginosa, and the nanomolar potency of optimized thienopyrimidinone derivatives in this series, the target compound—with its distinct cyclopropylmethylsulfanyl substitution—can serve as a chemical probe to interrogate the biological consequences of TrmD inhibition in multidrug-resistant clinical isolates [1]. Its zero hydrogen bond donor count and moderate lipophilicity are predicted to facilitate passive penetration of the mycobacterial cell wall, a notoriously impermeable barrier. Procurement of this specific compound, rather than the more polar unsubstituted core scaffold (CAS 21585-86-4, which retains an N–H donor), is justified by the permeability advantages conferred by N3-methylation and the metabolic stability imparted by the cyclopropyl group. This compound can be used in minimum inhibitory concentration (MIC) assays, time-kill kinetic studies, and tRNA methylation status analysis via primer extension or mass spectrometry to establish proof-of-concept for TrmD as a therapeutic target in drug-resistant infections [2].

Quote Request

Request a Quote for 2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.